N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methoxybenzamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They have been designed and synthesized as potential inhibitors for various diseases .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, in one study, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates were then treated with other reagents to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is typically confirmed through spectroscopic methods, including nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives can include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole-based compounds have shown promising results as anti-tubercular agents . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Structural Studies
Structural studies have been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . These studies include single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .
Antimicrobial Drugs
Benzothiazole derivatives serve as antimicrobial drugs . They have been used in the synthesis of sulphacetamide, a compound with antimicrobial properties .
Diuretic Drugs
Compounds like acetazolamide, which are derived from benzothiazole, have been used as diuretic drugs .
Anticonvulsants
Benzothiazole derivatives have been used in the synthesis of sultiame, an anticonvulsant drug .
Dermatological Drugs
Benzothiazole derivatives have been used in the synthesis of mafenide, a dermatological drug .
Anticancer Agents
Benzothiazole derivatives have shown potential as anticancer agents . Some compounds exhibited cytotoxic activities with potent IC50 values against certain cell lines .
Anti-Inflammatory Agents
Benzothiazole derivatives have shown potential as anti-inflammatory agents .
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis . Benzothiazole derivatives have shown potent inhibitory activity against this bacterium . The compound interacts with the DprE1 target in the bacterium, which is crucial for its survival .
Mode of Action
The compound interacts with its target, DprE1, and inhibits its function . This interaction disrupts the normal functioning of the bacterium, leading to its death
Biochemical Pathways
The compound affects the biochemical pathways associated with the survival and proliferation of Mycobacterium tuberculosis . By inhibiting DprE1, it disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacterium .
Pharmacokinetics
The admet (absorption, distribution, metabolism, excretion, toxicity) profile of similar benzothiazole derivatives has been found to be favorable
Result of Action
The compound exhibits bactericidal activity against Mycobacterium tuberculosis . It shows promising activity against different strains of the bacterium, including Staphylococcus aureus NCIM 5021 . The compound also eliminates S. aureus ATCC 43300 strain after 24-hour exposure .
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S2/c1-12-13(2)26-21(23-19(24)14-8-4-6-10-16(14)25-3)18(12)20-22-15-9-5-7-11-17(15)27-20/h4-11H,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTWGISMIYVPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methoxybenzamide |
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